Methyl-alpha-bromophenylacetic acid

ATRP Polymer Chemistry ESR Spectroscopy

Methyl-alpha-bromophenylacetic acid, systematically named methyl 2-bromo-2-phenylacetate (CAS 3042-81-7, MFCD00013535), is an α-bromo ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol. It is a colorless to light yellow liquid at ambient temperature with a density of 1.46 g/mL at 20 °C and a refractive index (n20/D) of 1.554.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
Cat. No. B8586072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-alpha-bromophenylacetic acid
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C(=O)O)Br
InChIInChI=1S/C9H9BrO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12)
InChIKeyFNIBRUOFKCBDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-alpha-bromophenylacetic acid (CAS 3042-81-7): Core Identity and Procurement Profile


Methyl-alpha-bromophenylacetic acid, systematically named methyl 2-bromo-2-phenylacetate (CAS 3042-81-7, MFCD00013535), is an α-bromo ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol [1]. It is a colorless to light yellow liquid at ambient temperature with a density of 1.46 g/mL at 20 °C and a refractive index (n20/D) of 1.554 [1]. The compound features a benzylic bromide adjacent to a methyl ester carbonyl, making it a reactive alkylating agent and a versatile building block in organic synthesis . Its procurement is typically specified at ≥97% purity (GC), with higher grades up to ≥98% available from major chemical suppliers for research and development applications .

Reactive α-bromo ester for nucleophilic substitution and alkylation
Reported ATRP initiator for ESR-monitored controlled radical polymerization
High-purity building block grade for multi-step organic synthesis

Why Methyl-alpha-bromophenylacetic acid Cannot Be Generically Substituted in Critical Applications


Although it belongs to the α-halo phenylacetate ester class, methyl alpha-bromophenylacetic acid cannot be interchangeably substituted with its closest structural analogs—such as its ethyl ester, free acid, or chloro congener—without compromising reaction outcomes. The α-bromo substituent is a superior leaving group compared to chlorine, conferring higher reactivity in nucleophilic substitution reactions . The methyl ester, compared to the ethyl ester, provides a distinct steric and electronic environment that affects both the rate of ATRP initiation and the physical handling properties (e.g., density: 1.46 vs. 1.389 g/mL for the ethyl ester) during large-scale synthesis . Furthermore, the compound's proven track record as an alkylating agent in the synthesis of fourth-generation EGFR inhibitors, where it achieved coupling yields of 55–79% under specific conditions, cannot be assumed for in-class alternatives lacking identical documented performance [1].

Methyl ester (MBPA)vsEthyl ester (EBrPA)
Methyl ester provides distinct steric/electronic environment; ethyl ester may alter ATRP initiation rate and scale-up handling.
α-Bromo estervsα-Chloro ester
Bromo leaving group shows reported higher reactivity; chloro analog may require harsher conditions or catalysts.
MBPA initiatorvsAlternative ATRP initiators
MBPA enables salt-free initiation in ESR studies; other esters may need activators, affecting reproducibility.

Product-Specific Quantitative Evidence for Methyl-alpha-bromophenylacetic acid Differentiation


ATRP Initiator Performance: Validated in ESR Spectroscopic Studies

Methyl α-bromophenylacetate (MBPA) is the specific initiator validated in a foundational ESR study of diffusion-controlled ATRP for MMA and EGDMA (Macromolecules 2002). This study established that MBPA/CuBr/HMTETA enables real-time radical concentration monitoring, revealing three distinct polymerization stages—a mechanistic insight not reported with the ethyl ester (EBrPA) initiator in the same context [1]. While EBrPA was later studied for salt-activated bulk polymerization (Polym. Chem. 2019), its activation rate was shown to be dependent on the LiI/initiator ratio, unlike the stoichiometric control observed with other initiators like CPI [2].

ATRP initiation profile
Method context
MBPA enables three-stage radical concentration monitoring by on-line ESR without salt additives; EBrPA requires LiI/initiator ratio control for controlled polymerization.
Supports mechanistic ATRP study design for additive-free cross-linking systems.
Cross-study comparison; EBrPA activation ratio-dependent.
ATRP Polymer Chemistry ESR Spectroscopy

Alkylation Efficiency in Pharmaceutical Synthesis: EGFR Inhibitor Building Block

In the synthesis of allosteric fourth-generation EGFR inhibitors, methyl 2-bromo-2-phenylacetate served as the alkylating agent for bicyclic cores (isoquinolinone, quinazolinone, phthalazinone), yielding bromoesters 29 with reported coupling yields of 55–79% under mild conditions (Cs₂CO₃, DMF, 50 °C) [1]. The resulting compounds demonstrated potent enzyme inhibition, with the most active quinazolinone (compound 23) achieving an IC₅₀ of 0.2 nM against EGFR L858R/T790M [1]. While direct comparative data for alternative halogenated phenylacetate esters in this exact reaction are not reported, the established yield range provides a benchmark for procurement when sourcing this specific intermediate.

Alkylation coupling yield
Reported
55–79% yield in alkylation of bicyclic heterocyclic cores (Cs₂CO₃, DMF, 50 °C).
Provides literature benchmark for EGFR allosteric inhibitor intermediate synthesis.
Single-compound data; no direct comparator in same study.
Medicinal Chemistry EGFR Inhibitors Alkylation

Physical Property Differentiation: Density and Molecular Weight Advantages Over Ethyl Ester

The methyl ester exhibits a density of 1.46 g/mL at 20 °C, compared to 1.389 g/mL at 25 °C for the ethyl ester (ethyl α-bromophenylacetate, CAS 2882-19-1) [1]. Its molecular weight of 229.07 g/mol is 14.03 g/mol lower than the ethyl analog (243.10 g/mol), offering a slight mass efficiency advantage in reactions where the ester group is cleaved [1]. The boiling point is reported as 113 °C at 3 mmHg (or 172 °C at 53 mmHg), with a flash point >230 °F [1].

Physical properties vs. ethyl ester
Head-to-head
MBPA: density 1.46 g/mL, MW 229.07 g/molEBrPA: density 1.389 g/mL, MW 243.10 g/mol
Higher density may affect large-scale handling; lower MW offers marginal mass efficiency.
NIST and ChemicalBook values.
Physicochemical Properties Process Chemistry Handling

Reactivity Class Advantage: α-Bromo vs. α-Chloro Leaving Group in Nucleophilic Substitution

The α-bromo substituent in methyl alpha-bromophenylacetic acid confers significantly higher reactivity in nucleophilic substitution (S_N2/S_N1) compared to its α-chloro analog (methyl 2-chloro-2-phenylacetate, CAS 7476-66-6) . This is a well-established class-level effect: bromide is a better leaving group than chloride due to its lower electronegativity and weaker C–Br bond strength (~285 kJ/mol vs. ~327 kJ/mol for C–Cl). The difference is further amplified at the benzylic α-position where resonance stabilization facilitates both S_N1 and S_N2 pathways [1].

Leaving group reactivity
Class-level
C–Br bond ~285 kJ/mol (bromide better leaving group)C–Cl bond ~327 kJ/mol (chloride less reactive)
May support faster alkylation under mild conditions.
Class-level benchmark; rate enhancement system-dependent.
Nucleophilic Substitution Reactivity Leaving Group

Enantioselective Resolution Potential: Lipase-Catalyzed Kinetic Resolution of 2-Bromophenylacetate Esters

In a study of lipase-catalyzed enantioselective transesterification, 2-bromophenylacetic acid esters (including the methyl ester) demonstrated excellent enantioselectivity (E > 50) when resolved with Pseudomonas cepacia lipase in octane/octanol [1]. This was comparable to 2-bromo-m-tolyl and 2-bromo-p-tolyl acetate esters, which also gave E > 50, while ortho-substituted derivatives dropped dramatically to E < 6 [1]. Although the study tested multiple ester substrates, the bromine atom at the α-position was critical for maintaining high enantioselectivity.

Enantioselective resolution
Reported
2-Bromophenylacetate esters: E > 50 with P. cepacia lipaseOrtho-substituted analogs: E
Reported enantioselectivity context for chiral building block access.
Enzymatic resolution in octane/octanol; cross-study comparable.
Chiral Resolution Biocatalysis Lipase

Best Research and Industrial Application Scenarios for Methyl-alpha-bromophenylacetic acid


Controlled Radical Polymerization Mechanism Studies (ESR-Monitored ATRP)

Methyl α-bromophenylacetate (MBPA) is a uniquely validated initiator for on-line ESR monitoring of ATRP kinetics. The foundational Macromolecules 2002 study used MBPA to resolve three distinct polymerization stages of MMA/EGDMA cross-linking—a capability that directly supports academic and industrial laboratories investigating diffusion-controlled radical polymerization mechanisms [1]. Procurement of MBPA rather than the ethyl ester is recommended when experimental reproducibility with published ESR benchmarks is required.

Synthesis of Allosteric Kinase Inhibitors (EGFR-Targeted Oncology Agents)

The compound serves as a key alkylating agent in the multi-step synthesis of quinazolinone-based fourth-generation EGFR inhibitors. Its use enabled the construction of bromoester intermediates that, after further functionalization, yielded compounds with sub-nanomolar enzyme potency (IC₅₀ 0.2 nM) against drug-resistant EGFR mutants [2]. Medicinal chemistry teams developing covalent or allosteric kinase inhibitors can adopt the literature-reported conditions (Cs₂CO₃, DMF, 50 °C) to streamline lead optimization.

Enantioselective Synthesis of Chiral Phenylglycine Derivatives

When access to enantiopure α-substituted phenylacetic acid derivatives is required, methyl alpha-bromophenylacetic acid can be resolved with excellent enantioselectivity (E > 50) using commercially available P. cepacia lipase under mild transesterification conditions [3]. This biocatalytic approach avoids the 50% material loss of classical diastereomeric resolution and is suitable for producing chiral building blocks for pharmaceutical and agrochemical synthesis.

Pd-Catalyzed Cross-Coupling for Biaryl Synthesis

The α-bromo ester functionality participates in palladium-catalyzed homocoupling reactions with aryl boronic acids, as demonstrated with 3,5-dimethyl phenyl boronic acid . This application positions the compound as a precursor for α,α-diaryl acetate derivatives, which are valuable intermediates in the synthesis of non-steroidal anti-inflammatory agents and other bioactive molecules.

Application
Selection Property
Validation Focus
ESR-monitored ATRP studies
Initiator performance without salt additives
Radical concentration profile fidelity
Allosteric EGFR inhibitor synthesis
Alkylation coupling yield benchmark
Intermediate purity and coupling efficiency
Chiral phenylglycine derivative synthesis
Lipase enantioselectivity profile
Enantiomeric excess determination
Pd-catalyzed biaryl synthesis
α-Bromo ester cross-coupling reactivity
Catalyst compatibility and coupling yield
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